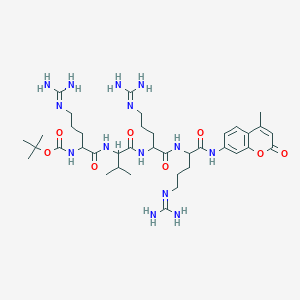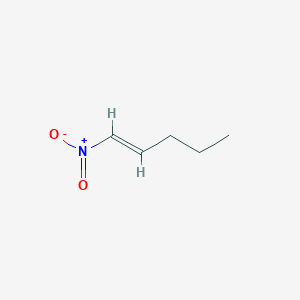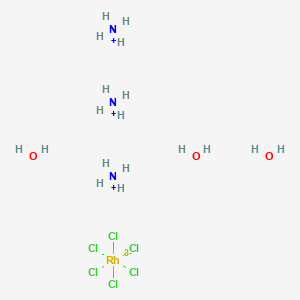
4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, a heterocyclic aromatic compound, serves as a crucial scaffold in both natural and synthetic compounds. It features a double-ring structure, with a benzene ring fused to a pyridine moiety, represented by the molecular formula C₉H₇N . The compound you’ve requested, 4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide, is a derivative of quinoline.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic protocols exist for constructing the quinoline scaffold. Notable classical methods include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the synthesis and functionalization of quinolines .
Reaction Conditions:: One specific route involves the reaction of 4-hydroxy-8-methyl-quinoline-3-carboxylic acid with hydrazine hydrate to yield 4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide. The reaction typically occurs under reflux conditions in ethanol or another suitable solvent.
Analyse Chemischer Reaktionen
Types of Reactions:: 4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:: The specific products formed depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide finds applications in various fields:
Medicinal Chemistry: It serves as a potential lead compound for drug discovery.
Biology: Researchers explore its effects on biological systems.
Industry: Its derivatives may have industrial applications.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on similar compounds, further research could highlight its uniqueness and provide a comparative analysis.
Remember that this compound’s applications and properties are continually evolving, and ongoing research contributes to our understanding
Eigenschaften
Molekularformel |
C11H11N3O2 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
8-methyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H11N3O2/c1-6-3-2-4-7-9(6)13-5-8(10(7)15)11(16)14-12/h2-5H,12H2,1H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
WOIKJSKDGYOVLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)


![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)










